2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid
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Overview
Description
Preparation Methods
The synthesis of CP-294838 involves multiple steps, starting with the preparation of the core benzoxazepine structure. The reaction conditions typically include the use of chlorinated aromatic compounds and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
CP-294838 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
CP-294838 has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: CP-294838 has been investigated for its potential as a bioactive compound in biological assays.
Medicine: Research has explored its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of CP-294838 involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
CP-294838 can be compared with other similar compounds, such as CP-295697 and zaragozic acid A. These compounds share similar structural features and bioactive properties. CP-294838 is unique in its specific molecular interactions and the pathways it targets, making it a valuable compound for research and development .
If you have any further questions or need more details, feel free to ask!
Properties
Molecular Formula |
C22H23Cl2NO4 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-[7-chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetic acid |
InChI |
InChI=1S/C22H23Cl2NO4/c1-22(2,3)12-25-17-9-8-13(23)10-15(17)20(14-6-4-5-7-16(14)24)29-18(21(25)28)11-19(26)27/h4-10,18,20H,11-12H2,1-3H3,(H,26,27) |
InChI Key |
BHDQOMHFEOHAQK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)O)C3=CC=CC=C3Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-294838; CP 294838; CP294838. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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